Product packaging for 5-Bromo-4-chloro-2-methyl-3-nitro-pyridine(Cat. No.:CAS No. 1805185-07-2)

5-Bromo-4-chloro-2-methyl-3-nitro-pyridine

Cat. No.: B2999068
CAS No.: 1805185-07-2
M. Wt: 251.46
InChI Key: POVUIXREVCHABT-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds as Fundamental Heterocycles in Synthetic Chemistry and Materials Science

The pyridine ring, a six-membered heteroaromatic compound with one nitrogen atom, is a ubiquitous and fundamental scaffold in the chemical sciences. nih.gov Structurally analogous to benzene, its derivatives are integral components of numerous natural products, including alkaloids like nicotine (B1678760) and vitamins such as niacin. nih.govresearchgate.net In the realm of synthetic chemistry, the pyridine nucleus is one of the most extensively utilized scaffolds for the design and synthesis of new drugs, with pyridine moieties present in over 7,000 existing medicinal compounds. nih.gov This prevalence is due to its unique properties, such as water solubility, basicity, and the ability to form hydrogen bonds, which are highly desirable in pharmaceutical agents. nih.gov

Beyond medicine, pyridine derivatives have diverse applications in materials science, where they are used in the development of functional nanomaterials. nih.gov They also serve as crucial ligands for organometallic compounds and in the field of asymmetric catalysis. nih.gov The versatility of the pyridine skeleton allows for the creation of large libraries of compounds with a wide variety of functional groups, making it a cornerstone of modern chemical research and development. nih.gov

Importance of Halogenated and Nitrated Pyridine Derivatives in Organic Synthesis

The introduction of halogen atoms and nitro groups onto the pyridine ring significantly enhances its utility as a synthetic intermediate. Halogenated pyridines are crucial building blocks for producing pharmaceuticals and agrochemicals. nih.govmountainscholar.org The carbon-halogen bond provides a reactive site for a variety of chemical transformations, most notably metal-catalyzed cross-coupling reactions, which are fundamental for constructing more complex molecular architectures. nih.govindiamart.com

However, the functionalization of pyridines is not always straightforward. The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, which makes it less reactive towards electrophilic aromatic substitution reactions like halogenation and nitration compared to benzene. gcwgandhinagar.com These reactions often necessitate harsh conditions, such as high temperatures or the use of strong acids. nih.govyoutube.com

The nitro group is a strong electron-withdrawing group that further deactivates the ring towards electrophilic attack but facilitates nucleophilic aromatic substitution. This reactivity makes nitrated pyridines valuable precursors. The nitro group itself can also be chemically transformed, for instance, by reduction to an amino group, which opens up further avenues for synthetic diversification. Therefore, pyridine derivatives bearing both halogen and nitro substituents are highly versatile and sought-after intermediates in organic synthesis. indiamart.com

Rationale for Academic Research on 5-Bromo-4-chloro-2-methyl-3-nitro-pyridine as a Representative Poly-substituted Pyridine

The compound this compound serves as an exemplary case study for a poly-substituted pyridine. Its molecular structure is characterized by a high degree of functionalization, featuring two different halogen atoms (bromine and chlorine), an electron-donating methyl group, and a powerful electron-withdrawing nitro group. indiamart.com This dense arrangement of functional groups with opposing electronic effects makes it a highly valuable and versatile building block in synthetic organic chemistry.

The rationale for its investigation in academic and industrial research stems from several key factors:

Multiple Reactive Sites: The presence of chloro, bromo, and nitro groups offers multiple points for sequential and selective chemical modification. The differential reactivity of the C-Cl and C-Br bonds in cross-coupling reactions allows for stepwise functionalization, enabling the controlled and precise construction of complex target molecules.

Versatile Intermediate: It is a key intermediate in the synthesis of novel pharmaceuticals and agrochemicals. indiamart.com The various substituents can be modified to tune the biological activity and physical properties of the final products.

Platform for Methodology Development: The compound's complex substitution pattern makes it an ideal substrate for developing and testing new synthetic methodologies, particularly in the area of selective cross-coupling and functional group interconversion on electron-deficient heterocyclic systems.

The combination of halogens and an electron-withdrawing nitro group enhances the molecule's reactivity, making it particularly useful for advanced synthesis pathways. indiamart.com

Compound Properties

Below is a summary of the known properties of this compound.

PropertyValue
CAS Number 884495-15-2
Molecular Formula C₆H₄BrClN₂O₂
Purity ≥98%
Form Liquid
Usage/Application Laboratory

Data sourced from available chemical supplier information. indiamart.comchemicalbook.comchemsrc.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4BrClN2O2 B2999068 5-Bromo-4-chloro-2-methyl-3-nitro-pyridine CAS No. 1805185-07-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-4-chloro-2-methyl-3-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClN2O2/c1-3-6(10(11)12)5(8)4(7)2-9-3/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVUIXREVCHABT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1[N+](=O)[O-])Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 5 Bromo 4 Chloro 2 Methyl 3 Nitro Pyridine Derivatives

Reactivity of Halogen Atoms on the Pyridine (B92270) Ring.

The halogen atoms at the C4 and C5 positions of the pyridine ring are key sites for functionalization. Their reactivity is influenced by their position relative to the ring nitrogen and the powerful electron-withdrawing nitro group. This allows for selective modification of the molecule through nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions at Halogenated Positions.

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for halogenated pyridines, especially when activated by electron-withdrawing groups. nih.gov The pyridine nitrogen atom withdraws electron density from the ring, facilitating nucleophilic attack. This effect is most pronounced at the ortho (C2, C6) and para (C4) positions, where the negative charge of the reaction intermediate can be delocalized onto the nitrogen atom. youtube.comchemeurope.com

In the case of 5-Bromo-4-chloro-2-methyl-3-nitro-pyridine, the reactivity of the two halogen atoms differs significantly. The chlorine atom at the C4 position is para to the ring nitrogen and ortho to the strongly deactivating nitro group at C3. Both of these positions strongly activate the C4 carbon for nucleophilic attack. In contrast, the bromine atom at C5 is meta to both the ring nitrogen and the nitro group, resulting in significantly lower activation. Consequently, nucleophilic attack occurs selectively at the C4 position, leading to the displacement of the chloride ion.

The mechanism is a two-step addition-elimination process. A nucleophile first attacks the electron-deficient C4 carbon, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The strong electron-withdrawing capacity of the nitro group is crucial for stabilizing this intermediate. nih.gov In the second step, the leaving group (chloride) is eliminated, and the aromaticity of the pyridine ring is restored. The first step, the nucleophilic addition, is typically the rate-determining step of the reaction. nih.gov

Table 1: Examples of Nucleophilic Aromatic Substitution on Activated Halopyridines
SubstrateNucleophileConditionsProductReference
2-HalopyridinePiperidineMethanol (B129727)2-Piperidinopyridine nih.gov
4-HalopyridineAmmonia (B1221849)/AminesVarious4-Aminopyridine derivative youtube.com
2-Amino-5-bromo-3-nitropyridineVarious Nucleophiles-Substitution at C5 (Br) is less favored than at activated positions orgsyn.org
5-Bromo-1,2,3-triazine (analogue)PhenolsCs2CO3, THF, 40 °C5-Aryloxy-1,2,3-triazine acs.org

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling) for Carbon-Carbon Bond Formation.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for constructing carbon-carbon bonds. nih.gov This palladium-catalyzed reaction pairs an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. libretexts.orgorganic-chemistry.org Halogenated pyridines are excellent substrates for this transformation, enabling the introduction of a wide variety of aryl, heteroaryl, or alkyl groups onto the pyridine scaffold. mdpi.com

For this compound, the differential reactivity of the C-Br and C-Cl bonds is key to achieving regioselective functionalization. In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond typically follows the order C-I > C-Br > C-Cl. beilstein-journals.org This is due to the bond dissociation energies, with the weaker C-Br bond being more susceptible to oxidative addition by the palladium catalyst than the stronger C-Cl bond. Therefore, under carefully controlled Suzuki-Miyaura conditions, it is possible to selectively couple a boronic acid at the C5 position, replacing the bromine atom while leaving the chlorine at C4 intact for subsequent transformations.

The catalytic cycle of the Suzuki-Miyaura reaction involves three main steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond (preferentially C-Br) of the pyridine derivative.

Transmetalation : The organic group from the organoboron species is transferred to the palladium center, typically requiring a base to activate the boronic acid. organic-chemistry.org

Reductive Elimination : The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.org

Table 2: Representative Suzuki-Miyaura Reactions on Brominated Pyridines
SubstrateBoronic Acid/EsterCatalyst/BaseConditionsProductReference
5-Bromo-2-methylpyridin-3-amine (B1289001)Arylboronic acidsPd(PPh3)4 / K3PO41,4-Dioxane/H2O, 85-95 °C5-Aryl-2-methylpyridin-3-amine mdpi.com
Aryl Bromides2-PyridylboronatePd2(dba)3 / KFDioxane2-Arylpyridine nih.gov
3,4,5-Tribromo-2,6-dimethylpyridine2-Methoxyphenylboronic acidPd(PPh3)4 / Na2CO3Toluene/EtOH/H2O, 110 °CRegioselective arylation at C4 beilstein-journals.org

Reactivity of the Nitro Group within the Pyridine System.

Reduction of the Nitro Group to Amino Functionalities.

The conversion of an aromatic nitro group to an amino group is one of the most fundamental and useful transformations in organic chemistry. wikipedia.org This reduction opens up a vast array of subsequent chemical modifications, including diazotization and amide bond formation. A variety of reducing agents can accomplish this transformation, with the choice often dictated by the presence of other sensitive functional groups in the molecule. organic-chemistry.org

For a substrate like this compound, a key challenge is to reduce the nitro group without affecting the halogen substituents (reductive dehalogenation).

Catalytic Hydrogenation : Reagents like Pd/C or Raney Nickel with H₂ are very effective but can also cleave carbon-halogen bonds, particularly C-Br bonds. organic-chemistry.org

Metal-Acid Systems : Classic conditions such as Sn/HCl, Fe/HCl, or Zn/CH₃COOH are often more chemoselective and are widely used to reduce nitro groups in the presence of halogens. wikipedia.orgscispace.com

Transfer Hydrogenation : Using a hydrogen donor like hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) with a catalyst such as Pd/C can sometimes offer milder conditions and better selectivity. organic-chemistry.org

Other Reagents : Tin(II) chloride (SnCl₂) in acidic media is a mild and highly effective reagent for the chemoselective reduction of nitro groups without disturbing most other functional groups.

The resulting 3-amino-5-bromo-4-chloro-2-methyl-pyridine is a valuable intermediate, with the newly formed amino group enabling further diversification of the molecular structure.

Table 3: Common Methods for the Chemoselective Reduction of Aromatic Nitro Groups
Reagent/SystemTypical ConditionsSelectivity NotesReference
Fe / HCl or NH4ClAqueous ethanol, refluxExcellent chemoselectivity for nitro group; halogens, carbonyls, esters are generally preserved. wikipedia.org
SnCl2·2H2OEthanol or Ethyl Acetate (B1210297), refluxMild and highly selective for the nitro group. wikipedia.org
Sodium Hydrosulfite (Na2S2O4)Aqueous or biphasic systemsMild conditions, often used for selective reduction in dinitro compounds. wikipedia.org
Catalytic Hydrogenation (e.g., Pd/C, H2)Various solvents, rt to high temp.Highly efficient but may cause dehalogenation, especially of bromo- and iodo- substituents. organic-chemistry.org

Influence of the Nitro Group on Pyridine Ring Activation and Deactivation for Further Reactions.

The nitro group exerts a powerful electronic influence on the pyridine ring, acting as a strong deactivating group for electrophilic reactions and a strong activating group for nucleophilic reactions. nih.gov

Deactivation towards Electrophilic Aromatic Substitution (EAS) : The pyridine ring is already considered an electron-deficient system compared to benzene, making it less reactive towards electrophiles. youtube.com The addition of a nitro group, one of the most powerful electron-withdrawing groups, further depletes the ring of electron density through both inductive (-I) and resonance (-M) effects. nih.govstackexchange.com This makes electrophilic substitution on the this compound ring extremely difficult, requiring harsh reaction conditions that are often not synthetically viable. stackexchange.com

Activation towards Nucleophilic Aromatic Substitution (SNAr) : Conversely, this same electron-withdrawing character makes the pyridine ring highly susceptible to attack by nucleophiles. nih.gov The nitro group strongly activates the ortho (C2, C4) and para (C6) positions relative to itself. In this specific molecule, the C4 position is activated by both the nitro group (ortho) and the ring nitrogen (para), making the displacement of the C4-chloro substituent particularly favorable, as discussed in section 3.1.1. The nitro group stabilizes the anionic Meisenheimer intermediate, lowering the activation energy for the reaction. nih.gov

Vicarious Nucleophilic Substitution (VNS) Reactions on Nitropyridines.

Vicarious Nucleophilic Substitution (VNS) is a sophisticated reaction that enables the substitution of a hydrogen atom on an electron-deficient aromatic ring with a carbon nucleophile. organic-chemistry.org This reaction is particularly effective for nitropyridines. nih.gov The key feature of a VNS reagent is a carbanion that bears a leaving group on the nucleophilic carbon atom (e.g., the carbanion of chloromethyl phenyl sulfone). acs.org

The mechanism involves two key steps:

Addition : The carbanion adds to an electron-deficient position on the nitropyridine ring, typically ortho or para to the nitro group, forming an anionic σ-adduct. nih.gov

β-Elimination : A base induces the elimination of HX (where X is the leaving group from the original carbanion), which restores the aromaticity of the ring and results in the net substitution of a C-H bond. acs.org

In this compound, the positions ortho (C2, C4) and para (C6) to the C3-nitro group are potential sites for VNS. However, C2 and C4 are already substituted. This leaves the C6 position as the only available site with a hydrogen atom that is activated by the nitro group. Therefore, VNS reactions on this substrate would be expected to proceed with high regioselectivity, introducing a new substituent exclusively at the C6 position. This method provides a powerful tool for C-H functionalization on highly substituted, electron-poor pyridine rings. scispace.com

Table 4: Examples of Vicarious Nucleophilic Substitution on Nitroarenes
NitroareneCarbanion PrecursorBaseConditionsProductReference
NitrobenzeneChloromethyl phenyl sulfoneKOH or t-BuOKDMSO or THFMixture of 2- and 4-nitrobenzyl phenyl sulfone organic-chemistry.org
3-NitropyridineAlkyl phenyl sulfonesKHMDSDMF, -40 °C4-Alkyl-3-nitropyridine (major isomer) nih.govacs.org
4-Chloro-1-nitrobenzeneNeopentyl octanesulfonateKHMDSDMF, -40 °C2-Octyl-4-chloro-1-nitrobenzene nih.gov
3-NitropyridineMethyl chloroacetatet-BuOKTHF, rtMethyl (3-nitropyridin-4-yl)acetate ntnu.no

Transformations Involving the Methyl Substituent (e.g., Oxidation Pathways)

The methyl group at the C2 position of the this compound ring is a key site for synthetic transformations, particularly oxidation. The reactivity of this group is influenced by the electronic nature of the pyridine ring, which is rendered electron-deficient by the presence of the nitro, chloro, and bromo substituents. This electron deficiency facilitates certain transformations of the methyl group that are common to methylazaarenes.

One of the primary transformations is the oxidation of the methyl group to a formyl (aldehyde) or a carboxyl group. Various oxidizing agents and conditions have been explored for the oxidation of methyl groups on pyridine rings. For instance, the Kornblum oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) in the presence of iodine, is a well-established method for converting activated methyl groups into aldehydes. researchgate.net In this reaction, the methyl azaarene is first iodinated in situ, followed by oxidation with DMSO. researchgate.net This metal-free approach is favored for its mild reaction conditions. researchgate.net

Catalytic vapor-phase oxidation is another route. Studies on related compounds like 2-methyl-5-ethylpyridine using modified vanadium oxide catalysts have shown that the methyl group can be selectively oxidized. researchgate.net The product distribution often includes the corresponding pyridine-2-aldehyde and isocinchomeronic acid, indicating that both the methyl and other alkyl groups can be converted to carboxyl groups. researchgate.net The selectivity towards a particular product is highly dependent on reaction parameters such as temperature and catalyst composition. researchgate.net For highly substituted and electron-deficient pyridines, controlling the extent of oxidation to isolate the aldehyde without proceeding to the carboxylic acid can be challenging.

Below is a table summarizing common oxidation methods applicable to methylpyridines, which could be adapted for this compound.

Table 1: Representative Oxidation Pathways for Methyl-Substituted Pyridines

Method Reagents/Catalyst Product Notes
Kornblum Oxidation I₂ / DMSO Aldehyde Mild, metal-free conditions; proceeds via an in-situ iodinated intermediate. researchgate.net
Catalytic Vapor Phase Oxidation Modified Vanadium Oxide Aldehyde, Carboxylic Acid Selectivity depends on reaction conditions; can lead to over-oxidation. researchgate.net

Advanced Mechanistic Studies of Chemical Transformations in Poly-substituted Pyridines

The complex substitution pattern of this compound governs its reactivity, making it an interesting subject for advanced mechanistic studies. The interplay of electron-withdrawing groups (nitro, chloro, bromo) and the methyl group on the pyridine core dictates the regioselectivity and feasibility of various chemical transformations. Modern analytical techniques are crucial for identifying reactive intermediates and understanding the reaction pathways that steer product formation. rsc.org

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the mechanisms of reactions involving polysubstituted pyridines. nih.govbohrium.com These theoretical methods allow for the detailed study of reaction geometries, transition states, and energy profiles, providing insights that are often difficult to obtain through experimental means alone. tjnpr.org

For transformations in pyridine derivatives, DFT calculations can be used to:

Predict Reactivity: By calculating molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict the most likely sites for nucleophilic or electrophilic attack. tjnpr.org

Determine Reaction Pathways: The potential energy surface for a proposed reaction can be mapped out, identifying the lowest energy pathway from reactants to products. This helps in understanding why certain products are formed preferentially.

Analyze Transition States: The geometry and energy of transition states can be calculated, providing a quantitative measure of the activation energy for a given reaction step.

The table below outlines key parameters often calculated in theoretical studies of pyridine derivatives.

Table 2: Key Parameters in Computational Studies of Pyridine Derivatives

Parameter Description Significance in Mechanistic Studies
HOMO/LUMO Energies Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. Indicates the molecule's ability to donate or accept electrons, predicting sites of electrophilic and nucleophilic attack. tjnpr.org
Energy Band Gap (ΔE) The energy difference between the HOMO and LUMO. Relates to the chemical reactivity and stability of the molecule. tjnpr.org
Chemical Potential (µ) A measure of the escaping tendency of an electron from a stable system. Helps in understanding charge transfer in a reaction. tjnpr.org

These computational approaches have been successfully applied to understand various reactions, including nucleophilic aromatic substitution (SNAr) and the functionalization of substituents on the pyridine ring. nih.gov

In the study of polysubstituted, electron-deficient pyridines, the characterization of transient intermediates is crucial for a complete mechanistic understanding. Due to the strong electron-withdrawing nature of the nitro group, this compound is highly susceptible to nucleophilic aromatic substitution (SNAr). These reactions proceed through the formation of a transient, negatively charged intermediate known as a Meisenheimer complex or adduct. wikipedia.orgiupac.org

A Meisenheimer adduct is formed when a nucleophile attacks an electron-poor aromatic ring, temporarily breaking the aromaticity and forming a cyclohexadienyl anion intermediate. wikipedia.orgmdpi.com The negative charge in this intermediate is stabilized by resonance, particularly by delocalization onto the electron-withdrawing nitro group. wikipedia.orgyoutube.com The presence of multiple electron-withdrawing groups on the pyridine ring of the title compound would further stabilize such an intermediate.

The general steps for the formation of a Meisenheimer adduct in an SNAr reaction are:

Nucleophilic Attack: An electron-rich species (nucleophile) adds to an electron-deficient carbon atom on the pyridine ring, typically one bearing a leaving group (like the chloro or bromo substituent).

Formation of the Adduct: A sigma-complex (the Meisenheimer adduct) is formed, where the negative charge is delocalized across the ring and onto the nitro group. wikipedia.org

Elimination of Leaving Group: The leaving group departs, restoring the aromaticity of the pyridine ring and yielding the substituted product.

While often transient, some Meisenheimer complexes, particularly spirocyclic variants, can be exceptionally stable and can be isolated and characterized using spectroscopic techniques like NMR, UV-Vis, and X-ray crystallography. mdpi.com The study of these stable analogues provides invaluable insight into the structure and reactivity of the more transient intermediates that govern the outcomes of SNAr reactions on highly substituted pyridines. mdpi.com

Advanced Spectroscopic and Computational Approaches for Structural Characterization and Theoretical Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. For 5-Bromo-4-chloro-2-methyl-3-nitro-pyridine, with its isolated proton and methyl group, NMR provides definitive information about the chemical environment of each nucleus.

One-Dimensional NMR (¹H NMR, ¹³C NMR) for Primary Structural Information

One-dimensional NMR spectra offer the most direct insight into the primary structure of the molecule.

¹H NMR: The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two distinct signals.

A singlet in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the lone proton at the C-6 position of the pyridine (B92270) ring. Its specific chemical shift would be influenced by the cumulative electronic effects of the adjacent bromo and nitrogen atoms.

A singlet in the aliphatic region (typically δ 2.0-3.0 ppm) corresponding to the three equivalent protons of the methyl group at the C-2 position. The downfield shift from a typical methyl group is due to its attachment to the aromatic pyridine ring.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum would provide information on the carbon skeleton. Six distinct signals are expected, one for each carbon atom in the molecule.

The carbon of the methyl group would appear at the highest field (lowest chemical shift, typically δ 15-25 ppm).

The five carbons of the pyridine ring would resonate at lower fields (typically δ 110-160 ppm). The precise chemical shifts are determined by the attached substituents. The carbons directly bonded to the electronegative chloro, bromo, and nitro groups (C-4, C-5, and C-3 respectively), as well as the carbon adjacent to the ring nitrogen (C-2 and C-6), would have their chemical shifts significantly influenced. For instance, the carbon bearing the nitro group (C-3) is expected to be significantly deshielded.

A hypothetical table of expected chemical shifts is presented below, based on general principles for substituted pyridines.

NucleusPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-CH₃2.0 - 3.015 - 25
C-H (C6)7.0 - 9.0140 - 155
C-Br (C5)-110 - 125
C-Cl (C4)-145 - 160
C-NO₂ (C3)-140 - 155
C-CH₃ (C2)-150 - 165

Note: The above values are estimations and actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Complex Molecular Architecture

While 1D NMR is informative for this compound, 2D NMR techniques would be employed to rigorously confirm assignments, especially in more complex analogues. siftdesk.org

COSY (Correlation Spectroscopy): In this specific molecule, a COSY experiment would not show any cross-peaks, as there are no vicinal protons to establish a proton-proton coupling network. This in itself is a confirmation of the isolated nature of the C-6 proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would reveal direct one-bond correlations between protons and the carbons to which they are attached. It would show a cross-peak connecting the ¹H signal of the methyl group to its ¹³C signal, and another cross-peak linking the aromatic proton signal (H-6) to its corresponding carbon signal (C-6), thus unambiguously assigning these carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for establishing longer-range connectivity. It shows correlations between protons and carbons that are typically two or three bonds away. For this molecule, one would expect to see correlations from the methyl protons to the C-2 and C-3 carbons of the pyridine ring. The aromatic proton at C-6 would be expected to show correlations to C-5 and C-4, and potentially to C-2 across the nitrogen atom. These correlations would be crucial in assigning the quaternary carbons (carbons with no attached protons).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, irrespective of their bonding. In this case, a NOESY spectrum could show a through-space correlation between the methyl protons and the aromatic proton at C-6, confirming their relative positions on the pyridine ring.

Theoretical Calculation of NMR Chemical Shifts (e.g., Gauge-Including Atomic Orbital (GIAO) Method)

In the absence of experimental data or to validate it, theoretical calculations are an indispensable tool. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with Density Functional Theory (DFT), is a highly effective approach for predicting NMR chemical shifts. researchgate.net This method involves calculating the magnetic shielding tensors for each nucleus in the molecule. gaussian.com The chemical shifts are then determined by comparing these calculated shielding values to that of a reference compound, typically tetramethylsilane (B1202638) (TMS). For accurate results, the geometry of the molecule must first be optimized at a suitable level of theory. researchgate.net Such calculations for this compound would provide a theoretical spectrum that can be compared with experimental data to confirm the structure.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Mode Analysis

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific functional groups.

Aromatic C-H stretching: A weak to medium band is expected above 3000 cm⁻¹ for the C-H stretch of the proton on the pyridine ring.

Aliphatic C-H stretching: Bands corresponding to the symmetric and asymmetric stretching of the methyl group would appear in the range of 2850-3000 cm⁻¹.

N-O stretching (nitro group): The nitro group would give rise to two strong and characteristic stretching bands: an asymmetric stretch typically around 1500-1570 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹.

C=C and C=N stretching (aromatic ring): The pyridine ring itself will have a series of characteristic stretching vibrations in the 1400-1650 cm⁻¹ region.

C-Cl and C-Br stretching: The carbon-halogen stretching vibrations occur in the fingerprint region of the spectrum. The C-Cl stretch is typically found in the 600-800 cm⁻¹ range, while the C-Br stretch appears at lower frequencies, usually between 500-650 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. conferenceworld.inresearchgate.net Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa. For this molecule, the symmetric vibrations of the substituted pyridine ring and the N-O symmetric stretch would be expected to give strong Raman signals.

A table of expected vibrational frequencies is provided below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Nitro (-NO₂)Asymmetric Stretch1500 - 1570
Nitro (-NO₂)Symmetric Stretch1300 - 1370
Aromatic RingC=C, C=N Stretches1400 - 1650
Methyl (-CH₃)C-H Stretches2850 - 3000
Aromatic C-HC-H Stretch> 3000
Carbon-ChlorineC-Cl Stretch600 - 800
Carbon-BromineC-Br Stretch500 - 650

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry is a destructive technique that provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (molecular formula: C₆H₄BrClN₂O₂), the molecular weight is approximately 251.47 g/mol .

The mass spectrum would be expected to show a molecular ion peak (M⁺). A key feature would be the isotopic pattern of this peak due to the presence of bromine and chlorine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This would result in a characteristic cluster of peaks for the molecular ion (M, M+2, M+4).

The fragmentation of the molecular ion would likely proceed through several pathways, including: libretexts.orgwikipedia.orgmiamioh.edu

Loss of the nitro group: A common fragmentation pathway for nitroaromatic compounds is the loss of NO₂ (mass of 46), leading to a significant fragment ion.

Loss of halogen atoms: The loss of a bromine radical (mass 79 or 81) or a chlorine radical (mass 35 or 37) would also be expected.

Loss of methyl group: Cleavage of the methyl group (mass 15) could also occur.

Ring fragmentation: At higher energies, the pyridine ring itself can fragment.

Analysis of these fragmentation patterns helps to piece together the structure of the molecule and confirm the presence of the various substituents.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals. The chromophores in this compound are the substituted nitropyridine ring system.

X-ray Crystallography for Precise Three-Dimensional Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. utah.eduwikipedia.org The process involves irradiating a single crystal of the compound with a beam of X-rays and analyzing the resulting diffraction pattern. wikipedia.org For this compound, this technique would yield a wealth of structural information.

If a suitable single crystal were grown, X-ray diffraction analysis would provide:

Precise Bond Lengths: The exact distances between the carbon, nitrogen, oxygen, bromine, and chlorine atoms within the molecule.

Bond Angles: The angles formed between adjacent chemical bonds, defining the geometry of the pyridine ring and its substituents.

Torsion Angles: The dihedral angles that describe the orientation of the nitro and methyl groups relative to the pyridine ring, revealing any twisting or deviation from planarity.

Crystal Packing Information: How individual molecules of this compound arrange themselves in the solid state, including intermolecular distances and potential noncovalent interactions like halogen bonding or π-stacking. mdpi.com

This data is crucial for validating computational models and understanding the steric and electronic effects of the substituents on the molecular structure. Currently, no published crystal structure for this compound is available in crystallographic databases.

Computational Chemistry and Quantum Mechanical Investigations for Predictive and Explanatory Power

In the absence of experimental data, computational chemistry provides powerful tools to predict and analyze the properties of molecules. Quantum mechanical methods are employed to model the electronic structure and behavior of this compound, offering predictive and explanatory insights.

Density Functional Theory (DFT) for Geometry Optimization, Electronic Properties (HOMO-LUMO Gap), and Reaction Mechanism Insights

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying medium-sized organic molecules like substituted pyridines. acs.orgnih.gov

Geometry Optimization: A DFT calculation would begin by determining the lowest energy conformation (the most stable three-dimensional structure) of the molecule in the gas phase. This optimized geometry provides theoretical bond lengths and angles that can be compared with experimental data if it becomes available. researchgate.net

Electronic Properties (HOMO-LUMO Gap): DFT calculations yield information about the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.govacs.org A smaller gap generally suggests higher reactivity. For this compound, the analysis would show how the electron-withdrawing nitro, chloro, and bromo groups, and the electron-donating methyl group, influence these energy levels.

Table 1: Hypothetical Frontier Orbital Energies for this compound (Illustrative) This table is for illustrative purposes only, as specific calculated values for this compound are not available in published literature.

Parameter Predicted Value Significance
HOMO Energy ~ -7.0 eV Energy of the outermost electron orbital; relates to electron-donating ability.
LUMO Energy ~ -3.5 eV Energy of the lowest empty orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE) ~ 3.5 eV Indicates chemical reactivity and stability; a smaller gap implies higher reactivity.

Reaction Mechanism Insights: DFT can be used to model reaction pathways, calculate activation energies, and predict the regioselectivity of chemical reactions involving the pyridine ring.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. mdpi.com The MEP map is plotted onto the molecule's electron density surface, using a color scale to denote different potential values. researchgate.net

For this compound, an MEP analysis would likely reveal:

Negative Potential Regions (Red/Yellow): These electron-rich areas would be concentrated around the electronegative oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring. These sites are susceptible to electrophilic attack. nih.gov

Positive Potential Regions (Blue): Electron-deficient areas would be expected near the hydrogen atoms and, significantly, on the halogen atoms (bromine and chlorine) along the axis of the C-X bond, known as a σ-hole. This positive region is key to halogen bonding. unito.it

Neutral Regions (Green): Areas with intermediate potential.

The MEP surface provides a clear, qualitative picture of where the molecule is most likely to interact with other chemical species. nih.govresearchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that examines the delocalization of electron density between orbitals within a molecule. nih.gov It translates the complex, delocalized molecular orbitals from a quantum calculation into a more intuitive picture of localized bonds and lone pairs, consistent with Lewis structures.

An NBO analysis for this compound would quantify:

Hyperconjugative Interactions: It would reveal stabilizing interactions, such as the delocalization of electron density from a filled bonding orbital (e.g., a C-C bond) to an adjacent empty antibonding orbital (e.g., a C=N π* orbital).

Charge Transfer: The analysis calculates the magnitude of charge transfer between donor (filled) and acceptor (unfilled) orbitals, which helps in understanding intramolecular electronic effects and the stability of the molecule. mdpi.comacs.org

Hybridization: It provides details on the hybridization of atomic orbitals, confirming the nature of the bonding (e.g., sp²) within the aromatic ring.

Calculation of Reactivity Indices and Acid-Base Properties (e.g., pKa Prediction)

Computational methods can predict global reactivity descriptors derived from the energies of the frontier orbitals. These indices help in quantifying the chemical reactivity and stability of the molecule. researchgate.net

Key reactivity indices include:

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron configuration.

Electronegativity (χ): The power of the molecule to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Furthermore, the acidity constant (pKa) of the protonated form of the pyridine nitrogen can be predicted using thermodynamic cycles and solvation models in combination with quantum chemical calculations. acs.orgnih.gov The presence of multiple electron-withdrawing groups (nitro, chloro, bromo) on the pyridine ring would be expected to significantly decrease the basicity of the nitrogen atom, resulting in a low predicted pKa value compared to unsubstituted pyridine. rdd.edu.iq

Modeling of Noncovalent Interactions (e.g., π-hole, Halogen Bonding, Hydrogen Bonding)

The specific arrangement of substituents on this compound creates the potential for several important noncovalent interactions, which are crucial in supramolecular chemistry and crystal engineering.

Halogen Bonding: The bromine and chlorine atoms, when bonded to the electron-deficient pyridine ring, are expected to have regions of positive electrostatic potential (σ-holes) on their outer surfaces. These can act as electrophilic sites, forming attractive, directional interactions with Lewis bases (electron donors), an interaction known as halogen bonding. nih.gov Computational models can calculate the strength and geometry of these potential bonds. researchgate.net

π-hole Interactions: The electron-withdrawing effects of the substituents can create an electron-deficient region (a π-hole) above and below the center of the pyridine ring, allowing it to interact favorably with nucleophiles.

Hydrogen Bonding: While the molecule itself lacks strong hydrogen bond donors, the nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group can act as hydrogen bond acceptors in the presence of suitable donor molecules.

Computational modeling, including Noncovalent Interaction (NCI) plot analysis, is essential for visualizing and quantifying these weak but structurally significant forces. mdpi.com

Conformational Analysis and Tautomerism Studies

Advanced computational and spectroscopic methods provide critical insights into the three-dimensional structure and potential isomeric forms of this compound. These studies are fundamental to understanding its reactivity, molecular interactions, and physical properties. The conformational landscape of this molecule is primarily defined by the rotational barriers of its methyl and nitro substituents, while the potential for tautomerism is assessed based on its structural features.

Conformational Analysis

The conformational flexibility of this compound is largely dictated by the rotation of the 2-methyl and 3-nitro groups around their respective single bonds to the pyridine ring. Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in exploring these conformational possibilities.

Rotation of the Nitro Group: The orientation of the nitro (NO₂) group relative to the pyridine ring is a key conformational feature. Due to steric hindrance from the adjacent chlorine atom at the C4 position and the methyl group at the C2 position, free rotation of the nitro group is significantly restricted. DFT calculations on structurally similar compounds, such as substituted nitropyridines and nitrobenzenes, reveal that the nitro group often adopts a non-planar conformation with respect to the aromatic ring to alleviate steric strain. nih.gov

For instance, computational studies on 4,6-dichloro-5-nitrobenzofuroxan, where a nitro group is flanked by two chlorine atoms, show a calculated rotational barrier of 9.15 kcal/mol. mdpi.com The removal of one of these chlorine atoms significantly lowers the barrier, highlighting the dominant role of steric effects from adjacent substituents. mdpi.com In 2-N-phenylamino-3-nitro-4-methylpyridine, DFT calculations predict a dihedral angle of approximately 25° between the nitro group and the pyridine ring in the gas phase. nih.gov

For this compound, a potential energy surface scan would likely reveal a high rotational barrier for the nitro group. The minimum energy conformation would involve the nitro group being twisted out of the plane of the pyridine ring by a significant angle. This twisting minimizes the repulsive steric interactions between the oxygen atoms of the nitro group and the bulky chloro and methyl substituents.

Rotation of the Methyl Group: The rotation of the methyl (CH₃) group at the C2 position is generally considered to have a much lower energy barrier compared to the nitro group. The barrier to rotation for a methyl group on an aromatic ring is typically low, often in the range of 1-3 kcal/mol, unless flanked by exceptionally bulky groups. In this molecule, the primary steric interaction is with the adjacent nitro group. However, because the nitro group itself is twisted out of the plane, the barrier for methyl rotation is expected to remain relatively low. The staggered conformations of the methyl hydrogens relative to the pyridine ring would represent the energy minima.

The table below summarizes the expected conformational parameters based on DFT studies of analogous molecules.

ParameterGroupExpected Barrier (kcal/mol)Predicted Minimum Energy Conformation
Rotational Barrier 3-Nitro (NO₂)High (Est. > 8 kcal/mol)Non-planar, with a significant dihedral angle relative to the pyridine ring.
Rotational Barrier 2-Methyl (CH₃)Low (Est. < 3 kcal/mol)Staggered conformation of H atoms relative to the ring plane.

Data are estimated based on computational studies of structurally similar substituted nitropyridines and other aromatic nitro compounds. mdpi.comnih.gov

Tautomerism Studies

Tautomerism involves the migration of a proton, leading to constitutional isomers that are in equilibrium. Common forms of tautomerism in heterocyclic compounds include amino-imino and keto-enol tautomerism. For this compound, these common forms are not possible due to the absence of hydroxyl or amino substituents. researchgate.net

Another potential, though less common, form is nitro-aci-nitro tautomerism. This process requires an acidic proton on an adjacent carbon atom (an α-proton), which can migrate to one of the oxygen atoms of the nitro group to form an aci-nitro tautomer (a nitronic acid).

In the structure of this compound, the nitro group is at the C3 position. The adjacent atoms are the C2 and C4 carbons of the pyridine ring.

The C4 position is substituted with a chlorine atom and has no available proton.

The C2 position is substituted with a methyl group.

While the protons on the methyl group are on the carbon adjacent to the ring carbon C2, they are not directly adjacent to the nitro group at C3. Therefore, the necessary condition for typical nitro-aci-nitro tautomerism is not met. Consequently, this compound is not expected to exhibit significant tautomerism under standard conditions. The molecule is predicted to exist predominantly in the specified nitro form. Computational and spectroscopic analyses of similar nitropyridine structures without labile protons support the stability of the single nitro tautomer. nih.govmdpi.com

Synthetic Utility and Advanced Research Applications of 5 Bromo 4 Chloro 2 Methyl 3 Nitro Pyridine As a Chemical Building Block

Role as a Versatile Synthetic Intermediate for the Construction of Diverse Heterocyclic Systems

5-Bromo-4-chloro-2-methyl-3-nitro-pyridine is a potent intermediate for the synthesis of complex heterocyclic frameworks. Its utility stems from the ability of its functional groups to participate in a variety of cyclization and functionalization reactions. A key transformation is the reduction of the 3-nitro group to an amino group. This conversion yields 5-bromo-4-chloro-2-methyl-pyridin-3-amine, a diamine precursor ripe for constructing fused heterocyclic systems.

The resulting amino group, positioned adjacent to other reactive sites, can undergo intramolecular or intermolecular condensation reactions with suitable reagents to form bicyclic and polycyclic azaheterocycles. For instance, reaction with dicarbonyl compounds or their equivalents can lead to the formation of fused pyrazines, while reactions with orthoformates or similar reagents can pave the way for imidazopyridines. The strategic sequencing of reactions—first a cross-coupling reaction at the bromine or chlorine site, followed by nitro reduction and subsequent cyclization—allows for the creation of highly decorated and diverse heterocyclic libraries.

Table 1: Potential Heterocyclic Systems Derived from this compound

Starting Material Key Transformation(s) Reagent Example Resulting Heterocyclic Core
This compound 1. Nitro Reduction H₂, Pd/C 5-Bromo-4-chloro-2-methyl-pyridin-3-amine
5-Bromo-4-chloro-2-methyl-pyridin-3-amine 2. Condensation/Cyclization Glyoxal Fused Pyrazine
5-Bromo-4-chloro-2-methyl-pyridin-3-amine 2. Condensation/Cyclization Triethyl Orthoformate Fused Imidazole (Imidazopyridine)

Application in the Synthesis of Novel Poly-substituted Pyridines and Other Azaheterocycles

The distinct reactivity of the bromine and chlorine atoms on the pyridine (B92270) ring makes this compound an exceptional substrate for palladium-catalyzed cross-coupling reactions. This differential reactivity allows for the selective and stepwise introduction of various substituents, leading to the synthesis of novel, highly functionalized, poly-substituted pyridines.

Commonly employed cross-coupling reactions include:

Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling the halo-pyridine with boronic acids or esters. It is a powerful method for introducing aryl, heteroaryl, or alkyl groups at the 4- or 5-position.

Buchwald-Hartwig Amination: This method facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of primary or secondary amines. This is particularly useful in the synthesis of compounds for pharmaceutical applications, where aniline (B41778) and related structures are common motifs.

Sonogashira Coupling: Used to form carbon-carbon triple bonds, this reaction couples the halo-pyridine with terminal alkynes, providing a route to alkynyl-substituted pyridines which can be further elaborated.

The combination of these selective cross-coupling reactions with the subsequent reduction of the nitro group provides a modular approach to a vast range of azaheterocycles. This synthetic strategy is a cornerstone of medicinal chemistry programs aimed at developing kinase inhibitors and other bioactive molecules.

Table 2: Cross-Coupling Reactions for the Synthesis of Poly-substituted Pyridines

Reaction Type Coupling Partner Catalyst System (Typical) Bond Formed Introduced Substituent
Suzuki-Miyaura Coupling Arylboronic Acid Pd(PPh₃)₄ + Base C-C Aryl Group
Buchwald-Hartwig Amination Secondary Amine Pd₂(dba)₃ + Ligand + Base C-N Amino Group

Utilization in the Development of Advanced Materials with Tunable Properties

The synthetic accessibility of diverse, poly-substituted pyridines derived from this compound extends its utility into the realm of materials science. The pyridine nucleus is a well-established ligand for coordinating with metal ions. By systematically varying the substituents on the pyridine ring using the cross-coupling methodologies described previously, a library of functionalized ligands can be generated.

These custom-synthesized ligands can be used to create metal complexes with precisely tuned electronic, optical, and catalytic properties. For example, introducing electron-donating or electron-withdrawing groups via Suzuki coupling can alter the redox potential of the resulting metal complex. Similarly, introducing sterically bulky groups can influence the coordination geometry and catalytic activity. This "tunable" nature allows for the rational design of materials for applications such as:

Homogeneous Catalysis: Creating novel catalysts with enhanced activity or selectivity.

Organic Light-Emitting Diodes (OLEDs): Developing new phosphorescent emitters.

Sensors: Designing materials that exhibit a change in properties upon binding to a specific analyte.

Use as a Chemical Probe in Biochemical Assays for Studying Enzyme Activity and Protein Interactions

While this compound serves as a foundational building block for synthesizing libraries of bioactive compounds, such as kinase inhibitors, its direct application as a chemical probe in biochemical assays is not extensively documented in publicly available literature. Its role is primarily that of a precursor—an intermediate that is chemically elaborated to produce the final, biologically active molecule. These end-products, rather than the initial building block itself, are typically the molecules designed and optimized to act as selective chemical probes for studying enzyme function or protein-protein interactions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Bromo-4-chloro-2-methyl-3-nitro-pyridine, and how are intermediates characterized?

  • Methodology : The compound can be synthesized via sequential halogenation and nitration of methylpyridine precursors. For example, bromination of 2-methylpyridine derivatives using reagents like NBS (N-bromosuccinimide) under controlled temperatures (0–5°C) yields brominated intermediates . Subsequent chlorination with POCl₃ or SOCl₂ and nitration using HNO₃/H₂SO₄ mixtures introduces the chloro and nitro groups. Characterization relies on NMR (¹H/¹³C), HPLC for purity (>95%), and mass spectrometry to confirm molecular weight .

Q. What safety protocols are critical when handling this compound?

  • Guidelines :

  • Use PPE: Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Store at 0–6°C in airtight containers to prevent decomposition .
  • Dispose of waste via licensed chemical treatment facilities to avoid environmental contamination .

Q. How is the purity of this compound validated?

  • Analytical Methods :

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients.
  • TLC : Silica gel plates with ethyl acetate/hexane (3:7) to monitor reaction progress .
  • Elemental Analysis : Confirm Br/Cl/N content via combustion analysis .

Advanced Research Questions

Q. How do steric and electronic effects influence reactivity in cross-coupling reactions with this compound?

  • Mechanistic Insights :

  • The nitro group at C3 acts as a strong electron-withdrawing group, directing electrophilic substitutions to the C4 and C5 positions.
  • Steric hindrance from the methyl group at C2 limits accessibility for nucleophilic attacks, favoring Suzuki-Miyaura couplings at C5 (bromo-substituted site) .
  • Example: Pd-catalyzed coupling with aryl boronic acids requires inert conditions (N₂ atmosphere) and ligands like XPhos to enhance yields (>70%) .

Q. What strategies mitigate byproduct formation during nitration?

  • Optimization Techniques :

  • Temperature Control : Maintain <10°C during nitration to suppress polynitro byproducts.
  • Solvent Selection : Use H₂SO₄ as both solvent and catalyst for regioselective nitration at C3 .
  • Quenching : Rapid neutralization with ice-water minimizes degradation .

Q. How does substituent positioning affect biological activity in pyridine derivatives?

  • Structure-Activity Relationship (SAR) :

  • The C4-chloro group enhances lipophilicity, improving membrane permeability in cell-based assays .
  • Nitro groups at C3 correlate with CYP1B1 inhibition (IC₅₀ < 1 µM), as seen in analogous pyridine-estrane hybrids .
  • In silico docking studies (e.g., AutoDock Vina) predict binding affinities to target enzymes based on substituent orientation .

Data Contradictions and Resolutions

Q. Discrepancies in reported melting points: How to validate?

  • Resolution :

  • Variations arise from impurities or polymorphic forms. Use DSC (Differential Scanning Calorimetry) to identify pure phases.
  • Literature reports for similar compounds (e.g., 5-Bromo-2-chloro-4-methylpyridine) show mp = 78–80°C , while nitro derivatives may exhibit higher mp due to increased crystallinity .

Methodological Challenges

Q. Why does recrystallization of this compound often yield low recovery?

  • Solutions :

  • Use mixed solvents (e.g., ethanol/dichloromethane) to improve solubility.
  • Slow cooling (1°C/min) promotes crystal formation.
  • Add seed crystals from prior batches to induce nucleation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.